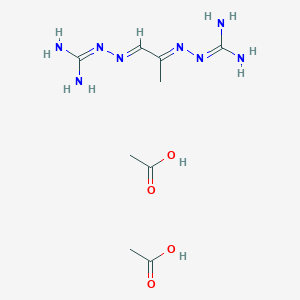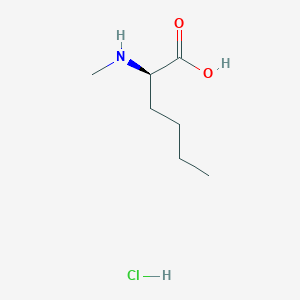
N-Me-D-Nle-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-D-norleucine hydrochloride (N-Me-D-Nle-OH.HCl) is a synthetic amino acid derivative. It is a modified form of norleucine, an amino acid that is structurally similar to leucine but with a longer carbon chain. The addition of a methyl group and the formation of a hydrochloride salt make this compound a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-D-Nle-OH.HCl typically involves the methylation of norleucine followed by the formation of the hydrochloride salt. The process begins with the protection of the amino group of norleucine to prevent unwanted reactions. The protected norleucine is then subjected to methylation using a methylating agent such as methyl iodide or dimethyl sulfate. After methylation, the protecting group is removed, and the resulting N-methyl-D-norleucine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Me-D-Nle-OH.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Me-D-Nle-OH.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-Me-D-Nle-OH.HCl involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, influencing cellular signaling and metabolic processes. It may also inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-leucine hydrochloride (N-Me-Leu-OH.HCl)
- N-Methyl-isoleucine hydrochloride (N-Me-Ile-OH.HCl)
- N-Methyl-valine hydrochloride (N-Me-Val-OH.HCl)
Uniqueness
N-Me-D-Nle-OH.HCl is unique due to its specific structural modifications, which confer distinct properties and biological activities. The presence of the methyl group and the longer carbon chain differentiate it from other similar compounds, making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
(2R)-2-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8-2)7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
InChI-Schlüssel |
XTYYXAJKEDLNGG-FYZOBXCZSA-N |
Isomerische SMILES |
CCCC[C@H](C(=O)O)NC.Cl |
Kanonische SMILES |
CCCCC(C(=O)O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


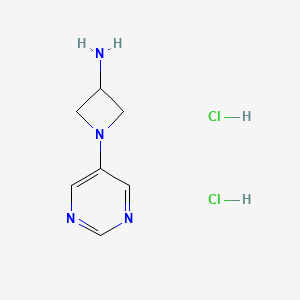
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)


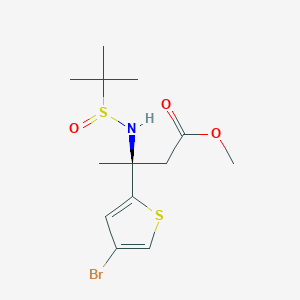



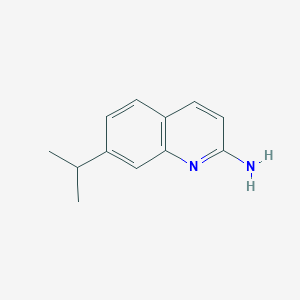
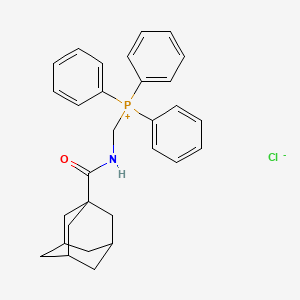
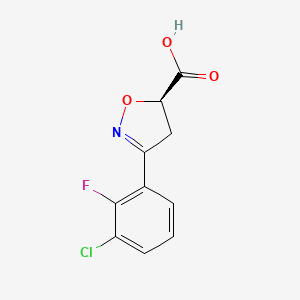
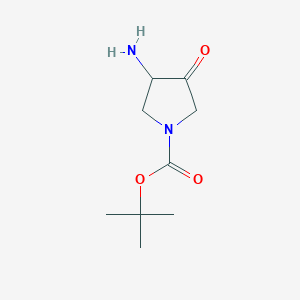
![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)
